molecular formula C18H19NO B5800987 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE

Cat. No.: B5800987
M. Wt: 265.3 g/mol
InChI Key: KJGLUIWVUNNLFK-UHFFFAOYSA-N
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Description

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLUIWVUNNLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with the 4-Methylphenyl Group: The final step involves the substitution of the ethanone group with a 4-methylphenyl group through a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are studied for their potential as pharmaceuticals and agrochemicals.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

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